N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound characterized by the presence of a furan ring, a benzyl group, and a methylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-yl benzyl intermediate, followed by the introduction of the methylsulfonyl phenyl group. Common reagents used in these reactions include furan, benzyl chloride, and methylsulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and environmental impact. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and benzyl group can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl and methylsulfonyl groups can participate in substitution reactions, resulting in the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the benzyl group can produce benzyl alcohol derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and benzyl group are known to interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide can be compared with similar compounds, such as:
N-(4-(furan-3-yl)benzyl)-3-(4-(methylthio)phenyl)propanamide: This compound has a methylthio group instead of a methylsulfonyl group, which may affect its reactivity and biological activity.
N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)butanamide: This compound has a butanamide group instead of a propanamide group, which can influence its physical and chemical properties.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-27(24,25)20-9-4-16(5-10-20)6-11-21(23)22-14-17-2-7-18(8-3-17)19-12-13-26-15-19/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPWKAZNUVXUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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